(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride
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Overview
Description
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N2 It is a derivative of hydrazine, characterized by the presence of a chloro-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride typically involves the reaction of p-chloroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which may inhibit the activity of certain enzymes. Additionally, its chloro-substituted benzyl group can participate in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine hydrochloride: Similar structure but lacks the chloro and ethyl groups.
Benzylhydrazine hydrochloride: Similar structure but lacks the chloro group.
p-Chlorobenzylhydrazine hydrochloride: Similar structure but lacks the ethyl group.
Uniqueness
(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is unique due to the presence of both the chloro and ethyl groups on the benzyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
75348-50-4 |
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Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(4-chlorophenyl)propylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-2-9(12-11)7-3-5-8(10)6-4-7;/h3-6,9,12H,2,11H2,1H3;1H |
InChI Key |
KORAXYICOMHTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NN.Cl |
Origin of Product |
United States |
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